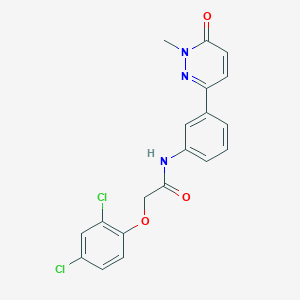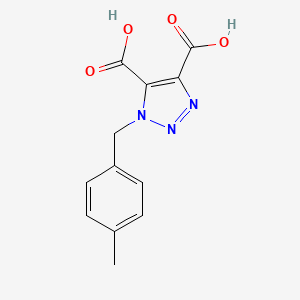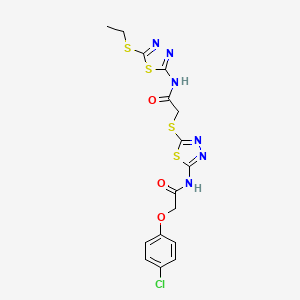![molecular formula C18H16N2O5 B2819516 Methyl 2-[(4-formyl-2-methoxyphenoxy)methyl]imidazo[1,2-a]pyridine-8-carboxylate CAS No. 1356681-14-5](/img/structure/B2819516.png)
Methyl 2-[(4-formyl-2-methoxyphenoxy)methyl]imidazo[1,2-a]pyridine-8-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazo[1,2-a]pyridine is a fused bicyclic heterocycle that is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines can be achieved through various methods. One common method is the CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones . This reaction is compatible with a broad range of functional groups and also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .Molecular Structure Analysis
The imidazo[1,2-a]pyridine structure consists of a pyridine ring fused with an imidazole ring. The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo various chemical reactions. For instance, a copper (I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines can synthesize imidazo[1,2-a]pyridines . This reaction tolerates a wide range of functional groups and affords a series of valuable imidazo[1,2-a]pyridines in high yields under mild conditions .科学的研究の応用
Anticancer Potential
A study highlighted the synthesis and evaluation of novel selenylated imidazo[1,2-a]pyridines designed for breast cancer chemotherapy. These compounds, including closely related derivatives, demonstrated high cytotoxicity towards MCF-7 cells, indicating potential as antiproliferative agents for breast cancer treatment through mechanisms involving cell proliferation inhibition, DNA cleavage, and apoptosis induction (Almeida et al., 2018).
Chemical Synthesis Methodologies
Research focusing on the preparation and synthetic applications of imidazo[1,2-a]pyridine derivatives showcases advances in chemical synthesis. For example, new methodologies for synthesizing these compounds involve direct oxidizing strategies and innovative synthetic routes, offering more efficient and step-economic approaches for obtaining imidazo[1,2-a]pyridine derivatives with various bioactive potentials (Lifshits et al., 2015).
Antiprotozoal Activity
Another area of interest is the development of imidazo[1,2-a]pyridine derivatives as antiprotozoal agents. Novel dicationic imidazo[1,2-a]pyridines and their tetrahydro derivatives have been synthesized and evaluated for their DNA affinity and in vitro and in vivo activity against protozoal pathogens, demonstrating strong potential for treating diseases caused by Trypanosoma and Plasmodium species (Ismail et al., 2004).
Coordination Chemistry
The compound's framework has also been employed in coordination chemistry to create novel macrocyclic ligands for potential applications in catalysis and material science. These ligands, synthesized from derivatives like 2,6-bis(2-formylphenoxymethyl)pyridine, show diverse coordination behavior with various metal ions, suggesting uses in developing new materials and catalysts (Lodeiro et al., 2004).
Antiulcer Agents
Research into imidazo[1,2-a]pyridines substituted at the 3-position has explored their potential as antiulcer agents, revealing compounds with promising cytoprotective properties. These findings indicate a novel approach to treating ulcerative conditions, showcasing the versatility of imidazo[1,2-a]pyridine derivatives in medicinal chemistry (Starrett et al., 1989).
作用機序
The mechanism of action of imidazo[1,2-a]pyridine derivatives can vary depending on their specific structure and the target they interact with. For example, some imidazo[1,2-a]pyridine derivatives have been found to inhibit the cyclooxygenase (COX) enzyme, which plays a role in converting arachidonic acid to inflammatory mediators .
特性
IUPAC Name |
methyl 2-[(4-formyl-2-methoxyphenoxy)methyl]imidazo[1,2-a]pyridine-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-23-16-8-12(10-21)5-6-15(16)25-11-13-9-20-7-3-4-14(17(20)19-13)18(22)24-2/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUVCBNCUXUCEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC2=CN3C=CC=C(C3=N2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine-7-carboxylic acid;hydrochloride](/img/structure/B2819433.png)







![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}nicotinic acid](/img/structure/B2819447.png)
![N-[3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propyl]but-2-ynamide](/img/structure/B2819449.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2819451.png)
![N'-[(E)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2819452.png)

![4-{[2-(4-Cyano-3-phenyl-5-isoxazolyl)vinyl]amino}benzenecarboxylic acid](/img/structure/B2819455.png)
